Product packaging for Carvedilol N-β-D-Glucuronide(Cat. No.:CAS No. 216973-69-2)

Carvedilol N-β-D-Glucuronide

Cat. No.: B1147528
CAS No.: 216973-69-2
M. Wt: 582.6
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Description

Overview of Glucuronidation as a Principal Phase II Biotransformation Pathway

Glucuronidation stands as the most prominent Phase II metabolic pathway for a wide array of drugs, xenobiotics, and endogenous compounds. uomus.edu.iqnih.gov This process, also known as conjugation, involves the attachment of a polar and ionizable molecule, glucuronic acid, to a substrate. uomus.edu.iqlongdom.org This enzymatic reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). wikipedia.orgjove.com

The primary role of glucuronidation is to increase the water solubility of the parent compound or its Phase I metabolites, thereby facilitating their excretion from the body, typically through urine or feces via bile. longdom.orgwikipedia.org The addition of the glucuronyl moiety, with its ionized carboxylate and polar hydroxyl groups, significantly enhances the hydrophilicity of the xenobiotic. uomus.edu.iq Glucuronidation primarily occurs in the liver, but UGT enzymes are also present in other major organs such as the intestine, kidneys, and brain. wikipedia.org

The process begins with the synthesis of an activated coenzyme, uridine-5'-diphospho-α-D-glucuronic acid (UDPGA), derived from D-glucose. uomus.edu.iqwikipathways.org The UGT enzymes then catalyze the transfer of the glucuronic acid from UDPGA to a suitable functional group on the substrate, which can include hydroxyl, carboxyl, amino, or thiol groups. uomus.edu.iqjove.com This results in the formation of various types of glucuronides, such as O-glucuronides, N-glucuronides, and S-glucuronides. jove.com

Significance of Glucuronide Conjugates in Xenobiotic Metabolism Research

The study of glucuronide conjugates is of profound importance in xenobiotic metabolism research. While generally considered a detoxification pathway that renders compounds inactive and more easily excretable, some glucuronide metabolites can exhibit biological activity or even toxicity. nih.gov Therefore, a thorough understanding of a drug's glucuronidation profile is crucial.

The formation of glucuronides can significantly influence a drug's pharmacokinetic profile, including its clearance and half-life. nih.gov In some instances, glucuronide conjugates can undergo enterohepatic recirculation, a process where they are excreted in the bile, hydrolyzed back to the parent drug by intestinal microflora, and then reabsorbed, which can prolong the drug's presence in the body. nih.gov

Furthermore, the identification and quantification of glucuronide metabolites are essential for a complete understanding of a drug's metabolic fate. This knowledge is critical for regulatory agencies and for predicting potential drug-drug interactions, as co-administered drugs can inhibit or induce the UGT enzymes responsible for glucuronidation. longdom.org

Identification and Research Focus on Carvedilol (B1668590) N-β-D-Glucuronide and its Isomers

Carvedilol, a nonselective beta-adrenergic antagonist, undergoes extensive metabolism in the liver, with glucuronidation being a major pathway. nih.govdrugbank.com Research has identified several glucuronide metabolites of carvedilol, with a particular focus on the O-glucuronide and the N-β-D-glucuronide isomers. nih.gov Carvedilol possesses multiple sites susceptible to glucuronidation, leading to the formation of these isomeric metabolites. nih.gov

The differentiation of these isomers, such as Carvedilol O-β-D-glucuronide and Carvedilol N-β-D-glucuronide, has been a significant analytical challenge. nih.gov Advanced techniques like tandem mass spectrometry coupled with ion/molecule reactions have been developed to distinguish between these closely related structures. nih.gov

Research into this compound and its isomers is crucial for several reasons. Understanding the specific UGT isoforms responsible for their formation, such as UGT1A1, UGT2B4, and UGT2B7 for the O-glucuronide, provides insights into potential variability in metabolism due to genetic polymorphisms in these enzymes. caymanchem.com While Carvedilol N'-beta-D-Glucuronide itself is not considered to have significant pharmacological activity, its formation is a key part of the metabolic clearance of the parent drug. smolecule.com Studies on these metabolites are essential for a comprehensive evaluation of carvedilol's disposition and to ensure a complete picture of its biotransformation is available for both clinical and regulatory purposes. dshs-koeln.de

Table 1: Key Characteristics of Carvedilol Glucuronidation

FeatureDescription
Parent Drug Carvedilol
Metabolic Pathway Glucuronidation (Phase II)
Primary Metabolites Carvedilol O-β-D-glucuronide, this compound
Enzymes Involved UDP-glucuronosyltransferases (UGTs), including UGT1A1, UGT2B4, UGT2B7
Primary Site of Metabolism Liver
Effect of Glucuronidation Increased water solubility, facilitation of excretion
Analytical Challenge Differentiation of O- and N-glucuronide isomers

Table 2: Chemical Compounds Mentioned

Properties

CAS No.

216973-69-2

Molecular Formula

C₃₀H₃₄N₂O₁₀

Molecular Weight

582.6

Synonyms

1-Deoxy-1-[4-[2-hydroxy-3-[[2-(2-methoxyphenoxy)ethyl]amino]propoxy]-9H-carbazol-9-yl]-β-D-glucopyranuronic Acid

Origin of Product

United States

Biosynthesis and Enzymatic Formation of Carvedilol Glucuronides

Identification of Specific UDP-Glucuronosyltransferase (UGT) Isoforms Involved in Glucuronidation

The biotransformation of carvedilol (B1668590) into its glucuronide conjugates is a critical step in its metabolism. This process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.gov Research has identified several specific UGT isoforms that play a significant role in the glucuronidation of carvedilol. pharmgkb.orgnih.gov Studies using human liver microsomes and recombinant UGT isoforms have demonstrated that at least three enzymes are involved: UGT1A1, UGT2B4, and UGT2B7. ualberta.canih.gov

These enzymes are responsible for the formation of two main carvedilol glucuronide isomers, designated as G1 and G2. ualberta.canih.gov The involvement of these specific UGT isoforms highlights the complexity of drug metabolism and the various enzymatic pathways that can influence a drug's efficacy and clearance from the body.

Role of UGT1A1 in Carvedilol Glucuronide Formation

The UGT1A1 isoform is a key player in the glucuronidation of carvedilol. ualberta.capharmgkb.orgnih.gov Specifically, UGT1A1 is responsible for the formation of the G2 glucuronide isomer. ualberta.canih.gov This has been confirmed through experiments with recombinant UGT1A1, which showed the specific production of G2. nih.gov Furthermore, studies have indicated that UGT1A1 exhibits a preference for metabolizing the R-enantiomer of carvedilol over the S-enantiomer. nih.gov The kinetic parameters of UGT1A1 in carvedilol glucuronidation have been examined, providing insights into its efficiency in this metabolic process. nih.gov

Involvement of UGT2B7 in Carvedilol Glucuronide Synthesis

The UGT2B7 isoform is primarily responsible for the formation of the G1 glucuronide isomer of carvedilol. ualberta.canih.gov In contrast to UGT1A1, UGT2B7 displays a preference for metabolizing the S-enantiomer of carvedilol over the R-enantiomer. nih.gov The kinetic parameters for G1 formation by UGT2B7 have been found to be similar to those of UGT2B4, suggesting they both play a significant role in the production of this particular isomer. nih.gov

Differential Formation of Carvedilol Glucuronide Isomers by Specific UGT Isoforms

The formation of the two carvedilol glucuronide isomers, G1 and G2, is differentially catalyzed by the UGT isoforms. nih.gov UGT1A1 is specific to the formation of G2, while UGT2B7 is specific to the formation of G1. ualberta.canih.gov UGT2B4, however, is capable of forming both G1 and G2. ualberta.canih.gov This differential activity leads to a complex pattern of metabolite formation.

Table 1: UGT Isoform Specificity for Carvedilol Glucuronide Isomers

UGT Isoform Glucuronide Isomer Formed
UGT1A1 G2 ualberta.canih.gov
UGT2B4 G1 and G2 ualberta.canih.gov
UGT2B7 G1 ualberta.canih.gov

Kinetic studies in human liver microsomes have determined the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the formation of both isomers. For G1, the Km was 26.6 µM and Vmax was 106 pmol/min/mg protein. For G2, the Km was 46.0 µM and Vmax was 44.5 pmol/min/mg protein. nih.gov These findings underscore that G1 formation is catalyzed by UGT2B4 and UGT2B7, whereas G2 formation is mediated by UGT2B4 and UGT1A1. nih.gov

Enantioselective Glucuronidation of Carvedilol Stereoisomers

Carvedilol is administered as a racemic mixture, meaning it consists of two enantiomers, R-carvedilol and S-carvedilol, which are mirror images of each other. nih.govnih.gov The metabolism of these enantiomers through glucuronidation is stereoselective, meaning that the enzymes involved show a preference for one enantiomer over the other. pharmgkb.orgnih.gov In vitro studies using human liver microsomes have demonstrated a stereoselective preference for the glucuronidation of S-carvedilol at all concentrations tested. pharmgkb.org

Stereoselective Metabolism of R-Carvedilol to Glucuronides

The glucuronidation of R-carvedilol is primarily mediated by the UGT1A1 and UGT2B4 isoforms. caymanchem.comcaymanchem.comjst.go.jp Studies have shown that UGT1A1, in particular, prefers to metabolize R-carvedilol over S-carvedilol. nih.gov While S-carvedilol generally undergoes more extensive glucuronidation in human liver and intestinal microsomes, the metabolism of R-carvedilol is significant and is handled by a specific set of UGT enzymes. tandfonline.com Interestingly, the two enantiomers have been found to inhibit each other's glucuronidation through UGT1A1, UGT2B4, and UGT2B7 in human liver microsomes. tandfonline.com

Table 2: Research Findings on Enantioselective Glucuronidation of Carvedilol

Finding Description
Overall Preference In vitro glucuronidation in human liver microsomes shows a preference for S-carvedilol. pharmgkb.org
UGT1A1 Preference UGT1A1 preferentially metabolizes R-carvedilol. nih.gov
UGT2B7 Preference UGT2B7 preferentially metabolizes S-carvedilol. nih.gov
R-Carvedilol Metabolism R-carvedilol is metabolized equally by UGT1A1, UGT2B4, and UGT2B7. tandfonline.com
Mutual Inhibition The two enantiomers inhibit each other's glucuronidation via UGT1A1, UGT2B4, and UGT2B7. tandfonline.com

Stereoselective Metabolism of S-Carvedilol to Glucuronides

Carvedilol is administered as a racemic mixture, meaning it consists of two enantiomers, S-carvedilol and R-carvedilol, which are mirror images of each other. nih.govtandfonline.com The metabolism of these enantiomers is stereoselective, with a preference for one over the other.

Research has consistently shown that the glucuronidation of carvedilol is stereoselective, with a preference for the S-enantiomer in human liver microsomes. pharmgkb.orgtandfonline.comtandfonline.com This means that S-carvedilol is converted to its glucuronide metabolite at a higher rate than R-carvedilol. tandfonline.comtandfonline.com This stereoselectivity is observed across all substrate concentrations in the liver. pharmgkb.org

Interestingly, the stereoselectivity of carvedilol glucuronidation can differ in various tissues. For instance, in intestinal microsomes, S-carvedilol is preferentially glucuronidated at low concentrations, but at higher concentrations, the preference shifts towards R-carvedilol. pharmgkb.orgkarger.com The UGT enzymes also exhibit stereopreferences. UGT2B7 shows a preference for metabolizing S-carvedilol, whereas UGT1A1 preferentially metabolizes R-carvedilol. nih.govtandfonline.com UGT2B4, on the other hand, metabolizes both enantiomers. nih.gov

Enzyme Kinetics and Mechanistic Studies of Glucuronidation in In Vitro Systems

To better understand the enzymatic processes involved in carvedilol glucuronidation, researchers utilize in vitro systems, primarily human liver microsomes (HLM), to study the enzyme kinetics and the factors that can modulate this metabolic pathway.

Determination of Apparent Kinetic Parameters (Km, Vmax)

Enzyme kinetic studies are essential for characterizing the efficiency of the glucuronidation process. The key parameters determined are the Michaelis-Menten constant (Km) and the maximum velocity (Vmax). Km represents the substrate concentration at which the reaction rate is half of Vmax, and a lower Km value generally indicates a higher affinity of the enzyme for the substrate. Vmax represents the maximum rate of the reaction.

In studies using human liver microsomes, the apparent kinetic parameters for the formation of carvedilol glucuronides have been determined. For the two primary glucuronides, G1 and G2, the Km and Vmax values in HLM were found to be 26.6 µM and 106 pmol/min/mg protein for G1, and 46.0 µM and 44.5 pmol/min/mg protein for G2, respectively. nih.gov

Kinetic studies with recombinant UGT isoforms have provided further insights. The Km values for UGT1A1, UGT2B4, and UGT2B7 were found to be comparable to those observed in HLM, ranging from 22.1 to 55.1 µM. nih.gov However, the Vmax values for the individual recombinant enzymes were lower than in HLM. nih.gov For the formation of G1, UGT2B4 and UGT2B7 exhibited similar Km and Vmax/Km (intrinsic clearance) values. nih.gov For G2 formation, UGT2B4 showed a lower Km and a higher intrinsic clearance compared to UGT1A1. nih.gov

One study focusing on Chinese liver microsomes reported Km and Vmax values for (S)-carvedilol glucuronidation as (118 ± 44) µmol/L and (2500 ± 833) pmol/(min·mg protein), respectively, and for (R)-carvedilol as (24 ± 7) µmol/L and (953 ± 399) pmol/(min·mg protein), respectively. zju.edu.cn

Table 1: Apparent Kinetic Parameters for Carvedilol Glucuronidation

System Glucuronide Km (µM) Vmax (pmol/min/mg protein)
Human Liver Microsomes G1 26.6 106
Human Liver Microsomes G2 46.0 44.5
Recombinant UGT1A1 G2 55.1 3.33
Recombinant UGT2B4 G1 42.9 3.33
Recombinant UGT2B4 G2 22.1 4.41
Recombinant UGT2B7 G1 29.8 7.88
Chinese Liver Microsomes (S)-Carvedilol 118 ± 44 2500 ± 833

Influence of Allosteric Modulators on Glucuronidation Activity

The activity of UGT enzymes can be influenced by allosteric modulators, which are molecules that bind to the enzyme at a site other than the active site, causing a change in the enzyme's conformation and activity.

One notable example is the effect of amiodarone (B1667116) on carvedilol glucuronidation. In vitro studies have shown that amiodarone can enhance the glucuronidation of R-carvedilol in human liver microsomes. jst.go.jp This effect is particularly significant at lower substrate concentrations. jst.go.jp For instance, in the presence of 50 µM amiodarone, the glucuronidation of R-carvedilol was increased by 6.15-fold, while that of S-carvedilol increased by only 1.60-fold. nih.gov This suggests an R-selective enhancement of glucuronidation activity by amiodarone. jst.go.jpnih.gov

Role of Protein Binding in Modulating Glucuronidation Rates in Microsomal Incubations

Protein binding in the incubation mixture of in vitro experiments can significantly impact the apparent rates of drug metabolism. Carvedilol is highly bound to plasma proteins, primarily albumin. fda.gov.ph

Studies investigating the enhancing effect of amiodarone on carvedilol glucuronidation have revealed that this effect is dependent on the presence of bovine serum albumin (BSA) in the reaction mixture. jst.go.jpnih.gov In the absence of BSA, or when it is replaced with human serum albumin (HSA), the enhancing effect of amiodarone is not observed. jst.go.jp

The proposed mechanism is that amiodarone, which also binds to BSA, displaces carvedilol from its binding sites on the albumin. This leads to an increase in the unbound, or free, fraction of carvedilol in the incubation medium. jst.go.jpnih.gov Since only the unbound drug is available for metabolism by the microsomal enzymes, this increase in the unbound concentration leads to a higher rate of glucuronidation.

This effect is more pronounced for R-carvedilol because it has a higher protein binding affinity than S-carvedilol. jst.go.jp Therefore, the addition of amiodarone causes a greater increase in the unbound fraction of R-carvedilol, leading to the observed R-selective stimulation of its glucuronidation. jst.go.jpnih.gov

In Vitro Models for Investigating Carvedilol Glucuronidation

Application of Human Liver Microsomes (HLM) as a Research Tool

Human liver microsomes (HLM) are a widely used and valuable in vitro tool for studying the metabolism of drugs, including the glucuronidation of carvedilol. nih.govtandfonline.comtandfonline.comjst.go.jpnih.gov HLMs are vesicles of the endoplasmic reticulum isolated from human liver tissue and contain a high concentration of drug-metabolizing enzymes, including UGTs and cytochrome P450s. tandfonline.comjst.go.jp

The use of HLM allows researchers to:

Identify the metabolic pathways of a drug and its major metabolites. nih.govnih.gov

Characterize the enzyme kinetics of these metabolic reactions by determining parameters like Km and Vmax. nih.govzju.edu.cn

Investigate stereoselective metabolism by comparing the metabolism of different enantiomers. nih.govtandfonline.comtandfonline.comkarger.com

Study the influence of inhibitors and activators on drug metabolism. tandfonline.comjst.go.jp

Predict potential drug-drug interactions by examining how one drug affects the metabolism of another. jst.go.jp

In the context of carvedilol, HLM have been instrumental in demonstrating the stereoselective nature of its glucuronidation, identifying the UGT isoforms involved, and elucidating the mechanisms behind the modulatory effects of other compounds like amiodarone. nih.govnih.govtandfonline.comtandfonline.comjst.go.jpnih.gov The data generated from HLM studies provide crucial information for understanding the in vivo disposition and potential for variability in the response to carvedilol.

Utilization of Recombinant UGT Enzymes in Baculovirus-Infected Insect Cells

A powerful method for identifying the specific enzymes responsible for a drug's metabolism involves the use of recombinant human UGT enzymes expressed in heterologous systems. mdpi.com Baculovirus-infected insect cells, such as Sf9 cells, are a widely used system for this purpose, allowing for the study of individual UGT isoforms in isolation. nih.govnih.govbioivt.com

Studies utilizing this system have been instrumental in elucidating the specific UGTs that catalyze carvedilol glucuronidation. Research has shown that at least three recombinant UGT isoforms are involved: UGT1A1, UGT2B4, and UGT2B7. nih.gov These experiments revealed distinct roles for each enzyme. UGT2B4 was found to form both carvedilol glucuronides, G1 and G2. In contrast, UGT1A1 was specifically responsible for the formation of G2, while UGT2B7 exclusively catalyzed the formation of G1. nih.gov

Kinetic analyses of these recombinant enzymes have provided further insight into their respective contributions. The Michaelis-Menten constant (Km) and maximum velocity (Vmax) values were determined for each enzyme. nih.gov For the formation of G1, UGT2B4 and UGT2B7 showed similar kinetic profiles. However, for G2 formation, UGT2B4 exhibited a lower Km and a higher catalytic efficiency (Vmax/Km) compared to UGT1A1, suggesting it is a more efficient catalyst for this specific reaction. smolecule.comnih.gov These findings highlight that G1 formation is catalyzed by UGT2B4 and UGT2B7, whereas G2 formation is mediated by UGT2B4 and UGT1A1. nih.gov The glucuronidation of R-carvedilol is mediated by UGT1A1 and UGT2B4, while the glucuronidation of S-carvedilol is mediated by UGT2B7 and UGT2B4. jst.go.jp

The use of microsomes from insect cells expressing these specific human UGTs has been crucial in confirming their roles in carvedilol metabolism. nih.govjst.go.jp This approach allows for a controlled environment to study the function of a single enzyme isoform without interference from other metabolic enzymes present in more complex systems like liver microsomes. mdpi.com

Table 1: Kinetic Parameters for Carvedilol Glucuronidation by Recombinant UGT Enzymes smolecule.comnih.gov

EnzymeMetabolite FormedKm (µM)Vmax (pmol/min/mg protein)Catalytic Efficiency (Vmax/Km)
UGT1A1G222.13.330.15
UGT2B4G125.23.330.08
UGT2B4G226.35.260.20
UGT2B7G155.17.880.14

Other In Vitro and Subcellular Experimental Systems

Beyond recombinant systems, several other in vitro and subcellular experimental models have been employed to study carvedilol glucuronidation, primarily using human liver microsomes (HLMs) and human intestinal microsomes (HIMs). tandfonline.compharmgkb.org These subcellular fractions contain a mixture of drug-metabolizing enzymes, including various UGTs, and provide a more physiologically relevant environment for metabolic studies. mdpi.com

Human Liver and Intestinal Microsomes:

Studies with HLMs have confirmed the formation of two carvedilol glucuronide conjugates (M1 and M2), which were identified by hydrolysis with β-glucuronidase and HPLC-MS/MS. nih.gov Kinetic analysis of racemic carvedilol glucuronidation in HLMs demonstrated stereoselectivity, with a consistent preference for the S-carvedilol enantiomer at all concentrations tested. pharmgkb.org In contrast, studies with HIMs showed a concentration-dependent stereoselectivity: S-carvedilol was the preferred substrate at low concentrations, while R-carvedilol was favored at higher concentrations. pharmgkb.org S-carvedilol generally undergoes a higher rate of glucuronidation compared to R-carvedilol in both human liver and intestinal microsomes. tandfonline.comtandfonline.com

The kinetic parameters for the formation of the two main glucuronides, G1 and G2, have also been characterized in HLMs. nih.gov

Table 2: Kinetic Parameters for Carvedilol Glucuronidation in Human Liver Microsomes smolecule.comnih.gov

Metabolite FormedKm (µM)Vmax (pmol/min/mg protein)Catalytic Efficiency (Vmax/Km)
G126.61063.98
G246.044.50.97

Furthermore, in vitro studies with HLMs have been used to investigate potential drug-drug interactions. For instance, the presence of amiodarone was found to increase the glucuronidation of racemic carvedilol in pooled HLMs, with a selective enhancement for the R-enantiomer. jst.go.jpnih.gov This effect was found to be mediated by altered protein binding in the incubation mixture containing bovine serum albumin (BSA). nih.gov

Human Hepatocytes:

Fresh human hepatocytes are another in vitro model used for metabolic studies, offering a more complete cellular system that includes both phase I and phase II enzymes, as well as transporters. nih.gov While less specific for studying individual enzyme contributions than recombinant systems, they provide a comprehensive view of a drug's metabolic fate within a liver cell.

These various in vitro systems, from specific recombinant enzymes to complex subcellular fractions and whole cells, provide a multi-faceted understanding of the biosynthesis and enzymatic formation of carvedilol glucuronides, highlighting the key enzymes involved and the stereoselective nature of the process.

Chemical Synthesis and Preparation of Reference Standards

Methodologies for the Chemical Synthesis of Carvedilol (B1668590) Glucuronides

Chemical synthesis provides a robust, albeit often complex, route to Carvedilol Glucuronides. These methods offer control over reaction conditions and can be scaled for production.

One of the most established methods for forming a glycosidic bond is the Koenigs-Knorr reaction . wikipedia.orgresearchgate.net This reaction typically involves the coupling of a glycosyl halide with an alcohol (or in the case of N-glucuronides, a suitable nitrogen-containing aglycone) in the presence of a promoter, often a heavy metal salt like silver carbonate or silver oxide. wikipedia.orgresearchgate.net For the synthesis of Carvedilol N-β-D-Glucuronide, this would involve reacting the secondary amine of carvedilol with a protected glucuronyl halide, such as acetobromo-α-D-glucuronic acid methyl ester. researchgate.net

The general steps of the Koenigs-Knorr reaction are:

Activation : The glycosyl halide reacts with the silver salt promoter to form a reactive oxocarbenium ion intermediate. wikipedia.org

Nucleophilic Attack : The nitrogen atom of the carvedilol molecule attacks the anomeric carbon of the oxocarbenium ion. wikipedia.org

Product Formation : This attack, followed by deprotonation, results in the formation of the N-glycosidic bond, yielding the protected carvedilol glucuronide. wikipedia.org

Deprotection : The protecting groups on the glucuronic acid moiety (e.g., acetyl and methyl ester groups) are then removed under appropriate conditions to yield the final this compound.

The stereochemical outcome of the reaction is influenced by the protecting groups used on the sugar. The presence of a participating group (like an acetyl group) at the C2 position of the glucuronic acid derivative typically helps to ensure the formation of the desired 1,2-trans product, which corresponds to the β-anomer. wikipedia.org Modifications to the classic Koenigs-Knorr reaction have been developed, using different promoters like mercuric cyanide or catalysts such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) to improve reaction speed and yield. wikipedia.orgnih.gov

Enzymatic Synthesis Approaches for Producing Carvedilol Glucuronide Reference Materials

Enzymatic synthesis offers a highly specific and often more direct route to producing drug metabolites, mimicking the biological pathways in the body. The primary method for synthesizing this compound in vitro is through enzymatic glucuronidation using UDP-glucuronosyltransferases (UGTs). smolecule.com

This process involves incubating carvedilol with a source of UGT enzymes and the co-factor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) under optimized conditions. smolecule.com The enzyme source can be human liver microsomes (HLM), which contain a mixture of UGTs, or recombinant UGT isoforms expressed in cell lines. smolecule.comnih.gov

Research has identified several specific UGT isoforms responsible for the glucuronidation of carvedilol. nih.govualberta.ca Two main glucuronide metabolites, designated G1 and G2, are formed. nih.gov

UGT2B7 is primarily responsible for the formation of the G1 glucuronide. nih.gov

UGT1A1 contributes to the formation of the G2 glucuronide. nih.gov

UGT2B4 is capable of forming both G1 and G2 glucuronides. nih.govualberta.ca

The formation of (R)-carvedilol glucuronide is mediated by UGT1A1 and UGT2B4, while (S)-carvedilol glucuronidation is handled by UGT2B4 and UGT2B7. caymanchem.com The enzymatic reaction is typically conducted in a buffered solution at physiological pH and temperature to ensure optimal enzyme activity. smolecule.com

Table 1: Enzyme Kinetic Parameters for Carvedilol Glucuronidation by Human Liver Microsomes and Recombinant UGT Isoforms. nih.gov
Enzyme SourceMetaboliteKm (μM)Vmax (pmol/min/mg protein)
Human Liver MicrosomesG126.6106
G246.044.5
UGT2B4G132.03.33
G222.15.88
UGT2B7G155.17.88
UGT1A1G243.14.01

Purification and Characterization of Synthetic Carvedilol Glucuronide Standards for Research Use

Following synthesis, whether chemical or enzymatic, the reference standard must be purified from the reaction mixture and its chemical structure must be unequivocally confirmed.

Purification: High-performance liquid chromatography (HPLC) is the predominant technique for the purification and analysis of this compound. ualberta.canih.gov Reversed-phase HPLC, which separates compounds based on hydrophobicity, is particularly effective. ualberta.cacapes.gov.br The crude reaction mixture is injected into the HPLC system, and a mobile phase, typically a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or potassium dihydrogen phosphate) and an organic solvent (such as acetonitrile (B52724) or methanol), is used to elute the components from a stationary phase (commonly a C8 or C18 column). researchgate.netbiotech-asia.orgresearchgate.net By carefully controlling the mobile phase composition and flow rate, this compound can be separated from the parent drug, unreacted reagents, and other byproducts. scirp.org The fraction containing the pure glucuronide is collected for subsequent analysis.

Table 2: Example HPLC Parameters for Carvedilol Metabolite Analysis.
ParameterConditionReference
ColumnDiscovery C8 (50 × 4.6 mm, 5µm) researchgate.net
Mobile PhaseAcetonitrile – 0.1% formic acid in water (70:30 v/v) researchgate.net
Flow Rate1.0 ml/min scirp.org
DetectionUV at 240 nm or Mass Spectrometry researchgate.net

Characterization: Once purified, the identity and structure of the compound are confirmed using spectroscopic techniques.

Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. nih.govsci-hub.se The purified compound is ionized (e.g., via electrospray ionization, ESI) and its mass-to-charge ratio (m/z) is determined, confirming the molecular weight. researchgate.net Collision-activated dissociation (CAD) is then used to fragment the molecule. nih.gov A characteristic fragmentation pattern for glucuronides is the neutral loss of the glucuronyl moiety (176 Da). sci-hub.se While the CAD mass spectra of isomeric O- and N-glucuronides can be very similar, specialized ion/molecule reactions within the mass spectrometer, for instance using trichlorosilane (B8805176), can be employed to differentiate them. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive method for structure elucidation. nih.govrsc.org Proton (¹H) and Carbon-¹³ (¹³C) NMR spectra provide detailed information about the chemical environment of each atom in the molecule. researchgate.net The presence of signals corresponding to the glucuronic acid moiety, coupled with the signals from the carvedilol structure, and the specific chemical shifts and coupling patterns confirm the site of glucuronidation and the stereochemistry of the glycosidic linkage. researchgate.netru.nl

These analytical data, often provided in a Certificate of Analysis, ensure the identity, purity, and suitability of the this compound standard for use in research. simsonpharma.comsynzeal.com

Structural Characterization and Isomeric Differentiation of Carvedilol Glucuronides

Mass Spectrometry (MS) for Molecular Weight Determination and Fragment Ion Analysis

Mass spectrometry is a cornerstone technique for the characterization of drug metabolites. In the analysis of carvedilol (B1668590) glucuronides, full-scan mass spectrometry provides the molecular weight of the conjugate, confirming the addition of a glucuronic acid moiety (C₆H₈O₆) to the carvedilol molecule. The molecular formula for Carvedilol-β-D-glucuronide is C₃₀H₃₄N₂O₁₀, corresponding to a molecular weight of 582.60 g/mol .

High-resolution mass spectrometry (HRMS) is particularly valuable, as it provides accurate mass measurements that can be used to calculate the elemental composition of the parent ion and its fragment ions. This high level of accuracy helps to confirm the identity of the metabolite and aids in the structural elucidation of its fragments. Fragment ion analysis, typically achieved through tandem mass spectrometry (MS/MS), reveals the structural components of the molecule. For carvedilol glucuronides, a characteristic fragmentation pattern involves the neutral loss of the glucuronic acid moiety (176 Da), which is a strong indicator of a glucuronide conjugate.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Glucuronide Structure

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of metabolites, including Carvedilol N-β-D-Glucuronide. The technique involves the isolation of a specific ion (the precursor ion), followed by its fragmentation through collision-activated dissociation (CAD) to produce a spectrum of product ions. This product ion spectrum serves as a structural fingerprint of the molecule.

While MS/MS is powerful, conventional CAD methods can sometimes be insufficient for distinguishing between isomeric glucuronides, as O- and N-glucuronides can produce very similar or even identical fragmentation patterns. For instance, the CAD mass spectra of deprotonated carvedilol N- and O-glucuronides can be essentially identical, making unambiguous identification challenging based on this method alone. Despite this limitation, MS/MS is crucial for confirming the presence of the glucuronide conjugate through the observation of the characteristic neutral loss of 176 Da.

Advanced Ion/Molecule Reactions for Differentiating O- and N-Glucuronide Isomers

To overcome the limitations of conventional MS/MS in isomer differentiation, advanced gas-phase ion/molecule reactions have been developed. These methods introduce a reactive gas into the mass spectrometer to induce specific chemical reactions with the ionized metabolite. The resulting product ions are diagnostic for particular functional groups or conjugation sites, enabling the clear differentiation of isomers like O- and N-glucuronides.

Application of Trichlorosilane (B8805176) (HSiCl₃) in MS/MS for Diagnostic Product Ion Formation

A highly effective method for distinguishing between O- and N-glucuronide isomers involves the use of trichlorosilane (HSiCl₃) as a reagent gas in a quadrupole ion trap mass spectrometer. When deprotonated glucuronide metabolites are allowed to react with HSiCl₃, they form distinct product ions depending on the site of glucuronidation.

While both deprotonated O- and N-glucuronides react with trichlorosilane to form an adduct that has lost one molecule of hydrogen chloride ([M − H + HSiCl₃ − HCl]⁻), only the deprotonated N-glucuronides produce a dominant and diagnostic product ion corresponding to the HSiCl₃ adduct that has lost two molecules of HCl ([M − H + HSiCl₃ − 2HCl]⁻). The formation of this specific ion is a reliable indicator of an N-glucuronide structure.

Identification of Site-Specific Glucuronidation Based on Diagnostic Fragment Ions

The unique reactivity of N-glucuronides with trichlorosilane provides a clear method for site-specific identification. The presence of the diagnostic [M − H + HSiCl₃ − 2HCl]⁻ ion in the mass spectrum unambiguously identifies the metabolite as an N-glucuronide. Conversely, the absence of this ion, coupled with the presence of the [M − H + HSiCl₃ − HCl]⁻ ion, points to an O-glucuronide structure. For example, experiments have shown that deprotonated carvedilol N′-β-D-glucuronide forms the diagnostic [M − H + HSiCl₃ − 2HCl]⁻ product ion, whereas its O-glucuronide isomer does not. This technique allows for confident structural assignment even when chromatographic separation of the isomers is incomplete.

Table 1: Diagnostic Ions in HSiCl₃ Ion/Molecule Reactions

Glucuronide Type Diagnostic Product Ion
N-Glucuronide [M − H + HSiCl₃ − 2HCl]⁻

| O-Glucuronide | Absence of [M − H + HSiCl₃ − 2HCl]⁻ |

Confirmation of Glucuronide Conjugation Through β-Glucuronidase Hydrolysis

Enzymatic hydrolysis provides a biochemical method to confirm the identity of glucuronide conjugates. The enzyme β-glucuronidase specifically cleaves the β-glycosidic bond that links glucuronic acid to the aglycone (the parent drug molecule).

Incubation of a sample containing a suspected glucuronide metabolite with β-glucuronidase will result in the release of the original drug. The subsequent analysis, typically by liquid chromatography-mass spectrometry (LC-MS), will show a decrease in the concentration of the glucuronide and a corresponding increase in the concentration of the parent aglycone, in this case, carvedilol. This enzymatic cleavage provides definitive evidence that the metabolite is indeed a glucuronide conjugate. This technique is routinely used in drug metabolism studies and forensic analysis to hydrolyze glucuronides prior to analysis.

Theoretical and Computational Chemistry Approaches for Glucuronide Isomer Structure Analysis

Theoretical and computational chemistry methods offer powerful insights into the structure and behavior of molecules, aiding in the analysis of glucuronide isomers. Quantum chemical calculations have been employed to explore and understand the reaction mechanisms that underlie the diagnostic fragmentation observed in advanced MS/MS techniques. For instance, calculations at the M06-2X/6-311++G(d,p) level of theory were used to elucidate the mechanistic pathways leading to the formation of the diagnostic product ion for N-glucuronides in their reaction with trichlorosilane.

Another computational approach involves the use of ion mobility spectrometry-mass spectrometry (IMS-MS). This technique separates ions based on their size, shape, and charge. By correlating experimentally measured drift times with theoretically calculated collision cross-sections (CCS), it is possible to differentiate between isomers that may be indistinguishable by mass alone. This strategy has been successfully used for the structural assignment of isomeric glucuronide conjugates and holds potential for facilitating the structural identification of metabolites like this compound.

Analytical Methodologies for Identification and Quantification in Research Matrices

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of carvedilol (B1668590) and its metabolites. Its versatility allows for various modes of separation, catering to the specific analytical challenges posed by the glucuronide conjugate, including its polarity and potential for enantiomeric forms.

Reversed-Phase HPLC (RP-HPLC) is the most common chromatographic approach for the analysis of carvedilol and its metabolites. iosrjournals.org This technique separates compounds based on their hydrophobicity. In a typical RP-HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water or an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol. ijpsonline.com

Due to the addition of the highly polar glucuronic acid moiety, Carvedilol N-β-D-Glucuronide is significantly more water-soluble than the parent carvedilol. Consequently, during RP-HPLC separation, the glucuronide metabolite elutes much earlier from the column than the more lipophilic parent drug. This difference in retention time allows for effective separation and quantification. Method development often involves optimizing mobile phase composition, pH, and flow rate to achieve baseline resolution between the metabolite and parent drug peaks. iosrjournals.orgresearchgate.net Detection is commonly performed using UV spectrophotometry, with wavelengths around 240 nm providing good sensitivity for the carvedilol chromophore. researchgate.netasianpubs.org

Table 1: Representative RP-HPLC Conditions for Carvedilol and Metabolite Analysis

Stationary PhaseMobile PhaseFlow RateDetection
Hypersil ODS C18 (150 x 4.6 mm, 5µ) Potassium dihydrogen orthophosphate, dipotassium (B57713) hydrogen phosphate, and Acetonitrile (50:50 v/v), pH 3.0 1.0 mL/min UV at 240 nm
Purosphere STAR RP 18-endcapped (250×4 mm, 3 µm) ijpsonline.comGradient of A: Acetonitrile:Buffer (10:1000 v/v) and B: Methanol:Acetonitrile:Buffer (500:400:150 v/v/v) ijpsonline.com1.0 mL/min ijpsonline.comUV at 226 nm and 240 nm ijpsonline.com
Hibar® C18 RP (250mm x 4.6mm, 5µm) iosrjournals.orgPerchlorate buffer (pH 2.0), Acetonitrile, and Triethylamine (45:55:0.3 V/V/V) iosrjournals.org1.0 mL/min iosrjournals.orgUV at 240 nm iosrjournals.org

Carvedilol is administered as a racemic mixture of its R(+) and S(-) enantiomers, which exhibit different pharmacological activities. nih.govscirp.org Metabolism, including glucuronidation, can be stereoselective, leading to the formation of this compound as two distinct enantiomers. semanticscholar.org Analyzing these enantiomeric glucuronides is crucial for a complete understanding of the drug's pharmacokinetic and pharmacodynamic profile.

Chiral HPLC is the definitive method for this purpose. Separation is typically achieved using a chiral stationary phase (CSP), often based on polysaccharide derivatives like cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support. scirp.orgrjptonline.org The selection of the mobile phase, usually a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol) with a basic modifier (like diethylamine), is critical for achieving enantiomeric resolution. rjptonline.orgresearchgate.net Alternatively, chiral additives can be used in the mobile phase with a standard achiral column, though the use of CSPs is more common. rjptonline.org The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their separation and individual quantification. researchgate.net

Table 2: Chiral HPLC Methodologies for Carvedilol Enantiomer Resolution

Method TypeChiral Selector/ColumnMobile PhaseResolution (Rs)
Chiral Stationary Phase scirp.orgPhenomenex Lux-cellulose–4 (250 mm × 4.6 mm; 5 μ)Isopropanol and n-Heptane (60:40 v/v)1.91 scirp.org
Chiral Stationary Phase researchgate.netImmobilized cellulose CSPHexane: Isopropyl alcohol: Diethyl amine: Acetic acid (40: 60: 0.7: 0.3, v/v)7.9 researchgate.net
Chiral Mobile Phase Additive rjptonline.orgKnauer C18 column with Carboxy methyl-β-cyclodextrin (CM-β-CD) in mobile phaseAqueous CM-β-CD (pH 4.4): Methanol: Acetonitrile (56.8: 30.7: 12.5 v/v)>1.5 rjptonline.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

While HPLC with UV detection is robust, Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it the gold standard for bioanalytical research. uu.nl This is particularly true for quantifying low concentrations of metabolites in complex biological matrices like plasma or urine.

An LC-MS/MS method involves coupling a liquid chromatograph to a mass spectrometer. The LC system separates the components of a mixture, which are then ionized (commonly using electrospray ionization, ESI) and introduced into the mass spectrometer. nih.gov For quantification, the instrument is operated in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (the protonated molecule of the analyte, [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. nih.gov This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from other matrix components. nih.govnih.gov

For this compound (molecular weight 582.6 g/mol ), the precursor ion in positive ESI mode would be m/z 583.6. A characteristic product ion would likely be m/z 407.1, corresponding to the loss of the glucuronic acid moiety (176 Da) and formation of the carvedilol aglycone. The development of such an assay requires careful optimization of both chromatographic conditions and mass spectrometric parameters. uu.nl Validation is performed according to regulatory guidelines (e.g., FDA) to ensure the method is accurate, precise, linear, and robust. iosrjournals.orgnih.gov These methods can achieve very low limits of quantification (LLOQ), often in the sub-ng/mL range. nih.gov

Table 3: Representative LC-MS/MS Parameters for Carvedilol and Related Compounds

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Carvedilol407.1 nih.govnih.gov100.1 nih.govnih.govPositive ESI
4'-Hydroxyphenyl Carvedilol423.1 nih.gov222.0 nih.govPositive ESI
This compound (Predicted)583.6407.1Positive ESI

The high sensitivity of LC-MS/MS makes it indispensable for in vitro metabolism studies. These experiments often use subcellular fractions like human liver microsomes (HLM) or recombinant UDP-glucuronosyltransferase (UGT) enzymes to investigate the formation of glucuronide metabolites. nih.govnih.gov LC-MS/MS allows for the precise measurement of the rate of this compound formation, helping to identify which UGT isoforms are responsible for the metabolic pathway. researchgate.net

Furthermore, these assays are used to study potential drug-drug interactions. For example, studies have investigated the ability of Carvedilol β-D-glucuronide to inhibit cytochrome P450 (CYP) enzymes, which are responsible for metabolizing many other drugs. nih.gov In preclinical research involving animal models, validated LC-MS/MS methods are essential for characterizing the pharmacokinetic profile of both carvedilol and its N-glucuronide metabolite, providing critical data on absorption, distribution, metabolism, and excretion. nih.gov

Sample Preparation Techniques for Carvedilol Glucuronide Analysis in Biological Matrices

Biological matrices such as plasma, blood, and urine are complex mixtures containing proteins, salts, lipids, and other endogenous substances that can interfere with analysis. Therefore, a sample preparation step is crucial to extract the analyte of interest and remove these interferences before injection into the HPLC or LC-MS/MS system. nih.gov

Common techniques include:

Protein Precipitation (PPT): This is a simple and rapid method where a large volume of cold organic solvent (e.g., acetonitrile or methanol) is added to the plasma sample. researchgate.net The solvent denatures and precipitates the proteins, which are then removed by centrifugation. The resulting supernatant, containing the analyte, can be injected directly or after evaporation and reconstitution. nih.gov

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent (e.g., tert-butyl methyl ether, ethyl acetate). asianpubs.orgnih.gov After mixing and centrifugation, the organic layer containing the analyte is separated, evaporated, and the residue is reconstituted in the mobile phase. LLE generally provides a cleaner extract than PPT. uu.nl

Solid-Phase Extraction (SPE): SPE is a highly effective and selective sample preparation technique that can provide very clean extracts. nih.gov The sample is passed through a cartridge containing a solid sorbent. Interferences are washed away, and the analyte, which is retained on the sorbent, is then eluted with a small volume of an organic solvent. This technique allows for both purification and concentration of the analyte. nih.gov

Table 4: Comparison of Common Sample Preparation Techniques for Biological Matrices

TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) researchgate.netProtein denaturation by organic solventFast, simple, inexpensive, generic researchgate.netLess clean extract, potential for matrix effects and ion suppression uu.nl
Liquid-Liquid Extraction (LLE) asianpubs.orgnih.govPartitioning between immiscible liquidsCleaner than PPT, good recovery for nonpolar analytes uu.nlLabor-intensive, requires larger volumes of organic solvents, can be difficult to automate
Solid-Phase Extraction (SPE) nih.govAdsorption onto a solid sorbent followed by selective elutionProvides very clean extracts, high analyte concentration, easily automated nih.govMore expensive, requires method development to select the appropriate sorbent and solvents

Method Validation Parameters for Quantitative Research Assays (e.g., Lower Limit of Quantitation, Coefficients of Variation)

Quantitative research assays for drug metabolites like this compound require rigorous validation to ensure the reliability and accuracy of the results. Key validation parameters include the Lower Limit of Quantitation (LLOQ) and Coefficients of Variation (CV). The LLOQ represents the lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy. Coefficients of Variation, expressed as a percentage (%CV), are a measure of the precision of the assay, with lower percentages indicating higher precision.

Table 1: Illustrative Method Validation Parameters for a Hypothetical this compound Assay This table is for illustrative purposes only, as specific data is not publicly available.

Parameter Acceptance Criteria Hypothetical Result
Lower Limit of Quantitation (LLOQ) Signal-to-noise ratio ≥ 10; acceptable precision and accuracy e.g., 0.5 ng/mL
Intra-assay Precision (%CV) ≤ 15% (≤ 20% at LLOQ) e.g., 4.5% - 8.2%
Inter-assay Precision (%CV) ≤ 15% (≤ 20% at LLOQ) e.g., 5.8% - 9.5%

Role of Certified Reference Materials and Internal Standards in Analytical Research

The accuracy and reliability of quantitative analytical methods heavily depend on the use of Certified Reference Materials (CRMs) and internal standards.

Certified Reference Materials (CRMs): A CRM is a highly purified and well-characterized substance used as a calibration standard in an assay. For the quantification of this compound, a specific CRM of this metabolite would be essential to ensure the trueness of the measurements. It allows for the creation of accurate calibration curves to which unknown sample concentrations can be compared. While CRMs for carvedilol and its various related impurities are commercially available from pharmacopeias like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), a designated CRM for this compound is not listed in major public catalogs. sigmaaldrich.comsigmaaldrich.compharmacopoeia.comavantorsciences.com However, chemical suppliers may offer the compound as a research-grade material, which could potentially serve as a reference standard after thorough in-house characterization and qualification.

Internal Standards (IS): An internal standard is a compound with similar physicochemical properties to the analyte, which is added in a known quantity to every sample, calibrator, and quality control sample before processing. The IS helps to correct for variability during sample preparation and analysis (e.g., extraction efficiency, injection volume). The ideal internal standard for a this compound assay would be a stable isotope-labeled version of the molecule (e.g., this compound-d5). This ensures that the IS behaves almost identically to the analyte during extraction and ionization in mass spectrometry, providing the most accurate correction. In the absence of a stable isotope-labeled IS, a structurally similar compound that is not present in the biological matrix could be used, but this requires more extensive validation to ensure it adequately mimics the behavior of the analyte. Specific internal standards used for the dedicated analysis of this compound are not detailed in the available literature.

Comparative Metabolic Investigations of Carvedilol Glucuronidation

Species-Specific Differences in Glucuronidation Pathways and Metabolite Profiles

The glucuronidation of xenobiotics can exhibit marked differences across species, impacting the metabolic profile and clearance of a drug. While comprehensive comparative studies on carvedilol (B1668590) glucuronidation across a wide range of species are not extensively detailed in the available literature, research involving liver microsomes from humans, rats, and dogs indicates the presence of N-glucuronide metabolites in these species. nih.gov However, selectivity in the formation of different N-glucuronides has been observed in studies of other compounds, with some species favoring one site of glucuronidation over another. nih.gov For instance, in the metabolism of a selective mTOR inhibitor, rats, dogs, and humans preferentially formed an N2-glucuronide, whereas non-human primates favored N1-glucuronide formation, and primary amine glucuronidation was not detected in cynomolgus monkeys. nih.govresearchgate.net Such species-specific preferences highlight the importance of selecting appropriate animal models in preclinical drug development to accurately predict human metabolism.

In vitro studies using hepatic microsomes are crucial for characterizing the kinetics of drug metabolism. Research on carvedilol glucuronidation in human liver microsomes (HLMs) has identified at least two distinct glucuronide conjugates, often denoted as G1 and G2. nih.gov The formation of these metabolites is catalyzed by several UGT isoforms, including UGT1A1, UGT2B4, and UGT2B7. nih.govdrugbank.com UGT2B4 is capable of forming both G1 and G2, while UGT1A1 is specific for G2 formation, and UGT2B7 is responsible for G1 formation. nih.gov

Kinetic analyses in pooled HLMs and Chinese liver microsomes have demonstrated stereoselectivity in carvedilol glucuronidation. karger.comzju.edu.cn In human liver microsomes, the glucuronidation of the S-enantiomer is generally higher than that of the R-enantiomer at various substrate concentrations. karger.com This stereoselectivity differs in human intestinal microsomes, where at higher substrate concentrations (≥200 μmol/l), the activity for R-glucuronidation surpasses that of S-glucuronidation. karger.com This tissue-specific difference in stereoselectivity suggests varying expression and activity of UGT isoforms in the liver and intestine. karger.com

A study using Chinese liver microsomes also confirmed significant stereoselective glucuronidation, which may contribute to the enantioselective pharmacokinetics observed in vivo. zju.edu.cn

Below is an interactive data table summarizing the enzyme kinetics for the formation of carvedilol glucuronides in different in vitro systems.

SystemEnantiomer/MetaboliteKm (μM)Vmax (pmol/min/mg protein)Intrinsic Clearance (CLint)
Human Liver Microsomes G126.61063.98
Human Liver Microsomes G246.044.50.97
Recombinant UGT1A1 G255.13.330.06
Recombinant UGT2B4 G122.17.880.36
Recombinant UGT2B4 G226.15.310.20
Recombinant UGT2B7 G125.17.420.30
Chinese Liver Microsomes (S)-Carvedilol118 ± 442500 ± 83321.19
Chinese Liver Microsomes (R)-Carvedilol24 ± 7953 ± 39939.71

Data for Human Liver Microsomes and Recombinant UGTs adapted from Ohno et al. nih.gov Data for Chinese Liver Microsomes adapted from Zhou et al. zju.edu.cn Intrinsic clearance (Vmax/Km) is calculated from the provided mean values.

Factors Influencing Inter-Individual Variability in Glucuronidation Activity in Research Models

Significant inter-individual variability in the pharmacokinetics of carvedilol is well-documented and can be attributed to several factors, most notably genetic polymorphisms in metabolic enzymes. ucl.ac.ukresearchgate.net The enzymes responsible for carvedilol metabolism, including both Phase I (CYP450) and Phase II (UGT) enzymes, are known to be polymorphic.

Population pharmacokinetic analyses have identified polymorphisms in CYP2D6 and UGT2B7 as significant factors contributing to the inter-individual variation in carvedilol clearance. nih.gov For instance, the CYP2D610 allele, which leads to decreased enzyme activity, has been associated with reduced oral clearance of both carvedilol enantiomers. tandfonline.comnih.gov Similarly, the UGT2B73 polymorphism was estimated to decrease the clearance of carvedilol by 37% in a study of Japanese patients with heart disease. nih.gov In contrast, polymorphisms in CYP2C9, CYP2C19, CYP3A5, and MDR1 did not appear to significantly affect carvedilol pharmacokinetics in healthy Japanese subjects. tandfonline.com

Disease states can also influence carvedilol metabolism. Studies in patients with heart failure have shown that the clearance of R- and S-carvedilol is considerably lower than in healthy subjects. g-standaard.nl This suggests that the metabolic activity of enzymes like CYP2D6 may be reduced due to the pathophysiology of heart failure, potentially diminishing the impact of genetic polymorphisms in this patient population. g-standaard.nl

Exploration of Drug-Drug Interactions Affecting Glucuronidation in In Vitro Systems

Drug-drug interactions (DDIs) can significantly alter the metabolic fate of carvedilol by inhibiting or inducing the enzymes responsible for its clearance. In vitro systems, such as human liver microsomes, are invaluable tools for investigating the mechanisms of these interactions.

A notable interaction has been observed with amiodarone (B1667116), an antiarrhythmic drug. Studies have shown that amiodarone can increase the glucuronidation activity of racemic carvedilol in HLMs, with a more pronounced effect on the R-enantiomer. jst.go.jpnih.gov The mechanism for this enhancement is not direct enzyme induction but rather an alteration of protein binding within the in vitro incubation mixture. jst.go.jpnih.gov Amiodarone increases the unbound fraction of carvedilol, particularly the R-enantiomer, making more substrate available to the UGT enzymes. jst.go.jp In one study, in the presence of 50 µM amiodarone, the glucuronidation activity for R- and S-carvedilol increased by up to 3.17- and 1.65-fold, respectively. jst.go.jp

Conversely, carvedilol and its glucuronide metabolite can also act as inhibitors of other metabolic pathways. Carvedilol β-D-glucuronide has been shown to cause weak time-dependent inhibition of CYP3A. abo.finih.gov The parent drug, carvedilol, is a more potent time-dependent inhibitor of CYP3A, which could lead to clinically significant DDIs with CYP3A substrates. abo.finih.gov Carvedilol has also been shown to inhibit the metabolism of bedaquiline, a CYP3A4 substrate, in both human and rat liver microsomes. nih.gov

The following table summarizes the in vitro effects of amiodarone on carvedilol glucuronidation.

ConditionEnantiomerGlucuronidation Activity (pmol/min/mg protein)Fold Increase
Control (No Amiodarone) R-carvedilol0.026-
Control (No Amiodarone) S-carvedilol0.51-
+ 50 µM Amiodarone R-carvedilol0.166.15
+ 50 µM Amiodarone S-carvedilol0.8161.60

Data adapted from Sekimoto et al. jst.go.jpnih.gov

Advanced Research Perspectives and Future Directions in Carvedilol Glucuronide Studies

Development of Novel Analytical Techniques for Enhanced Resolution and Sensitivity of Glucuronide Isomers

The accurate quantification and differentiation of carvedilol (B1668590) glucuronide isomers, particularly the N-β-D-Glucuronide and O-glucuronide forms, present significant analytical challenges due to their structural similarity. Recent advancements in analytical techniques have been pivotal in overcoming these hurdles, offering enhanced resolution and sensitivity.

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) are the cornerstone techniques for the analysis of carvedilol and its metabolites. ualberta.canih.govnih.govtandfonline.comrjptonline.org These methods provide the necessary selectivity and sensitivity for detection in complex biological matrices. For the specific challenge of isomer resolution, specialized approaches are being developed.

One novel and powerful technique involves gas-phase ion/molecule reactions within a tandem mass spectrometer. A study demonstrated that reacting deprotonated glucuronide isomers with reagents like trichlorosilane (B8805176) (HSiCl₃) can lead to diagnostic product ions that differentiate N-glucuronides from O-glucuronides. nih.govresearchgate.net This method offers a clear distinction even when chromatographic separation is incomplete. nih.gov

Chiral separation techniques are also critical, as carvedilol is a racemic mixture and its metabolism can be stereoselective. nih.govrjptonline.orgnih.govnih.govbrieflands.com Chiral stationary phases (CSPs) in HPLC and the use of chiral selectors in capillary electrophoresis (CE) have been successfully employed to resolve the enantiomers of the parent drug, which is a prerequisite for studying the stereoselectivity of glucuronidation. nih.govrjptonline.orgnih.govbrieflands.com Capillary electrophoresis, in particular, has been shown to be an effective technique for the chiral separation of carvedilol, offering high resolution and relatively short analysis times. nih.govbrieflands.comresearchgate.net

The table below summarizes some of the advanced analytical techniques used in the study of carvedilol and its glucuronide isomers.

Analytical TechniqueApplicationKey Advantages
UHPLC-MS/MS Quantification of carvedilol and its metabolites in biological fluids. nih.govnih.govHigh sensitivity, specificity, and throughput. nih.govnih.gov
Ion/Molecule Reaction MS/MS Differentiation of N- and O-glucuronide isomers. nih.govresearchgate.netUnambiguous isomer identification, even with co-elution. nih.gov
Chiral HPLC Separation of carvedilol enantiomers. nih.govrjptonline.orgAllows for the study of stereoselective metabolism. nih.govrjptonline.org
Capillary Electrophoresis (CE) Chiral separation of carvedilol. nih.govbrieflands.comresearchgate.netHigh resolution, short analysis time, and low solvent consumption. nih.govbrieflands.comresearchgate.net

These ongoing developments in analytical chemistry are crucial for providing the robust and detailed data needed to fully understand the pharmacokinetics of Carvedilol N-β-D-Glucuronide.

In-depth Mechanistic Enzymology of UGT Isoforms and Their Regulation in Glucuronide Formation

The formation of this compound is catalyzed by a specific subset of UDP-glucuronosyltransferase (UGT) enzymes. Research in this area focuses on identifying the key UGT isoforms, understanding their kinetic properties, and investigating the factors that regulate their activity.

Studies using human liver microsomes and recombinant UGT isoforms have identified UGT1A1, UGT2B4, and UGT2B7 as the primary enzymes responsible for carvedilol glucuronidation. nih.govjst.go.jp These studies have also revealed the formation of two distinct glucuronide isomers, designated G1 and G2. nih.gov UGT2B4 is capable of forming both isomers, while UGT1A1 is specific for G2 formation and UGT2B7 for G1 formation. nih.gov

The regulation of these UGT isoforms is a complex process influenced by genetic and non-genetic factors. Genetic polymorphisms in the UGT1A1 and UGT2B7 genes have been shown to significantly impact carvedilol glucuronidation and contribute to inter-individual variability in drug disposition. ualberta.canih.govnih.gov For instance, the UGT1A16 and UGT2B73 alleles are associated with reduced glucuronidation activity. ualberta.canih.gov

The following table details the key UGT isoforms involved in carvedilol glucuronidation and their characteristics.

UGT IsoformCarvedilol Glucuronide FormedStereoselectivityImpact of Genetic Variants
UGT1A1 G2 nih.govPrefers R-(+)-carvedilol nih.govUGT1A16 allele associated with reduced activity ualberta.canih.govnih.gov
UGT2B4 G1 and G2 nih.govContributes to the glucuronidation of both enantiomers jst.go.jpPolymorphisms may influence carvedilol disposition ualberta.ca
UGT2B7 G1 nih.govPrefers S-(-)-carvedilol nih.govUGT2B73 allele linked to poor glucuronidation ualberta.canih.gov

Further research into the mechanistic enzymology of these UGTs will provide a more complete picture of how carvedilol is metabolized and how this process can vary between individuals.

Application of Chemoinformatics and Computational Modeling to Predict Glucuronidation Sites and Mechanisms

Chemoinformatics and computational modeling are increasingly being applied to the study of drug metabolism, offering powerful tools to predict potential sites of glucuronidation and to understand the molecular interactions between drugs and metabolizing enzymes.

Molecular docking and molecular dynamics simulations can be used to model the binding of carvedilol to the active sites of UGT isoforms. researchgate.netnih.gov These in silico approaches can help to identify the most likely sites on the carvedilol molecule for glucuronide conjugation and to explain the observed stereoselectivity of the UGT enzymes. For example, by simulating the docking of R- and S-carvedilol into the active sites of UGT1A1 and UGT2B7, researchers can gain insights into the structural basis for their different metabolic preferences.

Physiologically based pharmacokinetic (PBPK) modeling is another computational tool that can integrate in vitro metabolism data with physiological information to simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in vivo. nih.gov In silico PBPK models for carvedilol have been developed to predict its pharmacokinetic profile and to assess the potential impact of factors such as genetic polymorphisms in UGT enzymes on drug exposure. nih.gov

These computational approaches, when used in conjunction with experimental data, can accelerate our understanding of carvedilol glucuronidation and aid in the prediction of its metabolic fate in different patient populations. The integration of in vitro and in silico methods holds great promise for advancing the field of personalized medicine, where an individual's metabolic profile can be predicted to optimize drug therapy.

Q & A

Q. What analytical methods are recommended for identifying and quantifying Carvedilol N-β-D-Glucuronide in biological matrices?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with ion/molecule reactions is a robust approach. For example, HPLC coupled with linear quadrupole ion trap (LQIT) systems can differentiate isomeric glucuronides using reagents like HSiCl3. The reaction products ([M − H + HSiCl3−2HCl]− for N-glucuronides vs. [M − H + HSiCl3−HCl]− for O-glucuronides) provide diagnostic ions for identification . Quantification often employs deuterated analogs (e.g., Carvedilol-D3 N-β-D-Glucuronide) as internal standards to enhance precision .

Q. How can researchers address challenges in synthesizing this compound?

Methodological Answer: Synthesis requires regioselective glucuronidation at the secondary amine of carvedilol. Enzymatic methods using UDP-glucuronosyltransferases (UGTs) or chemical conjugation with activated glucuronic acid derivatives (e.g., imidazole or trichloroethyl glucuronate) are common. However, the product is typically a mixture of diastereomers (e.g., Carvedilol β-D-Glucuronide, CAS 114869-83-9), necessitating chiral separation techniques like chiral HPLC or capillary electrophoresis .

Q. What are the stability considerations for this compound during sample preparation?

Methodological Answer: N-glucuronides are prone to hydrolysis under acidic conditions. To mitigate degradation:

  • Use neutral pH buffers during extraction.
  • Avoid prolonged exposure to temperatures >4°C.
  • Add enzyme inhibitors (e.g., saccharolactone) to prevent β-glucuronidase activity in biological samples .

Advanced Research Questions

Q. How can isomeric O- and N-glucuronides of carvedilol be differentiated in complex matrices?

Methodological Answer: Ion/molecule reactions in tandem mass spectrometry (e.g., with HSiCl3) generate distinct product ions:

  • N-glucuronides : Form [M − H + HSiCl3−2HCl]− ions due to the amine group's reactivity.
  • O-glucuronides : Yield [M − H + HSiCl3−HCl]− ions.
    This approach, combined with reversed-phase HPLC (e.g., C18 columns), resolves co-eluting isomers even with partial chromatographic separation .

Q. What role does this compound play in pharmacokinetic studies of carvedilol?

Methodological Answer: As a major Phase II metabolite, its formation and elimination rates inform hepatic and renal clearance mechanisms. Key steps include:

  • In vitro assays : Incubate carvedilol with human liver microsomes (HLMs) and UDPGA to quantify glucuronidation kinetics (Vmax, Km).
  • In vivo profiling : Monitor plasma and urine levels using LC-MS/MS to assess interindividual variability linked to UGT polymorphisms .

Q. What strategies resolve diastereomeric mixtures of this compound for structural studies?

Methodological Answer:

  • Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) with mobile phases optimized for polar compounds.
  • Nuclear Magnetic Resonance (NMR) : Compare <sup>1</sup>H and <sup>13</sup>C spectra with reference standards (e.g., Carvedilol-D3 N-β-D-Glucuronide) to assign stereochemistry.
  • X-ray crystallography : Requires high-purity crystals, often obtained via slow evaporation in polar solvents .

Contradictions and Limitations

  • Chromatographic Resolution : notes that carvedilol N-glucuronide may elute in the valley between racemic carvedilol peaks, complicating quantification without advanced MS detection .
  • Hydrolysis Artifacts : Acidic mobile phases in HPLC can hydrolyze N-glucuronides, necessitating pH optimization .

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